Pre-Activated p-Nitrophenyl Ester Eliminates Coupling Reagent Dependency vs. Boc-D-Glu(OtBu)-OH Free Acid (CAS 104719-63-3)
Boc-D-Glu(OtBu)-ONp is supplied as a pre-activated p-nitrophenyl ester that couples directly with free amines via aminolysis without requiring auxiliary activation reagents such as DCC, HOBt, HBTU, or HATU [1]. In contrast, the free-acid comparator Boc-D-Glu(OtBu)-OH (CAS 104719-63-3) must undergo in situ activation prior to each coupling step. Keillor and co-workers (2002) demonstrated that p-nitrophenyl esters of N-protected amino acids couple with unprotected amino acids in partially aqueous media to yield di- and tripeptides with 'good to excellent yields' while maintaining 'minimal racemization'—a result achieved without any external coupling reagent or side-chain protection/deprotection steps [1]. This pre-activated state eliminates reagent-related costs, reduces reaction time by one activation step per coupling cycle, and avoids dicyclohexylurea (DCU) precipitation issues associated with carbodiimide-based activation [2].
| Evidence Dimension | Requirement for external coupling activation reagent |
|---|---|
| Target Compound Data | No external activation reagent required; p-nitrophenyl ester serves as a pre-installed leaving group for direct aminolysis [1] |
| Comparator Or Baseline | Boc-D-Glu(OtBu)-OH (CAS 104719-63-3) requires activation with DCC/HOBt, HBTU, or similar reagents before each coupling [class-level baseline] |
| Quantified Difference | Eliminates one reagent addition step and one activation waiting period per coupling; eliminates DCU by-product formation characteristic of carbodiimide activation [2] |
| Conditions | Solution-phase and solid-phase peptide synthesis; p-nitrophenyl ester method validated across multiple dipeptide and tripeptide series in partially aqueous solution [1] |
Why This Matters
Procurement of the pre-activated ONp ester eliminates recurring consumption of coupling reagents, reduces per-coupling cycle time, and avoids the racemization risk inherent in the carbodiimide activation step required by the free-acid analog Boc-D-Glu(OtBu)-OH [1][2].
- [1] Gagnon, P.; Huang, X.; Therrien, E.; Keillor, J.W. Peptide coupling of unprotected amino acids through in situ p-nitrophenyl ester formation. Tetrahedron Letters 2002, 43, 7717–7719. DOI: 10.1016/S0040-4039(02)01840-3. View Source
- [2] Bodanszky, M. Peptide synthesis via active esters. IV. Racemization and ring formation. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis (review). chemicalbook.cn. View Source
